Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
Description
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (C₁₄H₂₈N₂O₂·HCl) is a spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms at positions 1 and 6. It is a white, water-insoluble solid synthesized via esterification of 1,8-diazaspiro[5.5]undecane with tert-butanol under inert conditions using acid catalysis . Its primary applications include serving as a basic catalyst, ligand in organic synthesis, and intermediate in drug development and photoelectric materials. Safety protocols emphasize its combustibility and requirement for protective handling .
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUMVZXCMFHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that related diazaspiro compounds demonstrate efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, comparable to established treatments like rifampicin . This positions the compound as a potential candidate for developing new antitubercular drugs.
Antidiabetic Properties
Additionally, some derivatives of this compound have been evaluated for their antidiabetic effects. They have shown α-glucosidase inhibitory activity that exceeds that of acarbose, a standard antidiabetic medication. This suggests that further exploration could lead to the development of more effective treatments for diabetes .
Catalysis
Phase-Transfer Catalysts
this compound and its analogs are being investigated as phase-transfer catalysts. These compounds facilitate reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), enhancing reaction rates and selectivity. The unique structure of these spiro compounds allows for effective interaction with substrates, improving yields in asymmetric synthesis reactions .
Material Science
Electrolytes and Membrane Materials
The properties of this compound make it suitable for use in electrolytes and membrane materials. Its ionic characteristics can enhance the conductivity of polymer membranes used in fuel cells and batteries. Research into its application as a solid-state electrolyte is ongoing, with promising results indicating improved performance compared to traditional materials .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multidrug-resistant M. tuberculosis |
| Antidiabetic Properties | Superior α-glucosidase inhibition compared to acarbose | |
| Catalysis | Phase-Transfer Catalysts | Enhanced reaction rates and selectivity in synthesis |
| Material Science | Electrolytes and Membrane Materials | Improved conductivity in polymer membranes |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that certain diazaspiro compounds had potent activity against both sensitive and resistant strains of M. tuberculosis. The findings suggest that modifications to the spiro structure can lead to enhanced antimicrobial properties, making them viable candidates for drug development.
Case Study 2: Catalytic Applications
Research conducted on the use of spiro compounds as phase-transfer catalysts revealed significant improvements in enantioselectivity during asymmetric synthesis reactions. The studies highlighted the ability of these compounds to stabilize transition states effectively, leading to higher yields.
Case Study 3: Electrolytic Performance
Investigations into the use of this compound as a solid-state electrolyte showed promising results in terms of ionic conductivity and stability under various conditions, suggesting potential applications in next-generation battery technologies.
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s spirocyclic framework and nitrogen placement distinguish it from analogs. Key comparisons include:
Biological Activity
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS Number: 1909316-16-0) is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₇ClN₂O₂
- Molecular Weight : 290.84 g/mol
- Melting Point : 180–182 °C (decomposes)
- CAS Number : 1909316-16-0
The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the diaza group and the tert-butyl ester moiety is significant in modulating its pharmacological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of neuropharmacology and pain management. The following sections summarize key findings from recent studies.
Neuropharmacological Effects
Research indicates that compounds similar to tert-butyl 1,8-diazaspiro[5.5]undecane derivatives exhibit dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists. These interactions are crucial for developing analgesics with reduced side effects compared to traditional opioids.
Table 1: Summary of Biological Activities
Study on Pain Management
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of diazaspiro compounds, including tert-butyl derivatives. The findings demonstrated that these compounds could effectively modulate pain perception through their dual receptor activity, suggesting their potential as novel analgesics with fewer addictive properties than conventional opioids .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related diazaspiro compounds. The study found that certain derivatives exhibited significant inhibition against various bacterial strains, indicating their potential utility in treating infections while also addressing pain management .
Table 2: Antimicrobial Activity Data
Q & A
Basic: What are the key strategies for synthesizing tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic backbone via cyclization or ring-closing metathesis. Key steps include:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize reactive amine groups during synthesis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are used to enhance reaction efficiency, with temperature control (0–50°C) to prevent side reactions .
- Acid hydrolysis : Final deprotection of the Boc group using hydrochloric acid to yield the hydrochloride salt .
Critical factors : Reaction time and stoichiometric ratios of reagents (e.g., coupling agents like EDCI/HOBt) must be tightly controlled to achieve >90% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic structure and Boc group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula (e.g., C₁₄H₂₇ClN₂O₂) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
Advanced: How can X-ray crystallography resolve structural ambiguities in spirocyclic compounds?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:
- Conformational analysis : Determines the spatial arrangement of the diazaspiro ring system, which impacts biological activity .
- Validation of stereochemistry : Resolves ambiguities in chiral centers or isomerism (e.g., axial vs. equatorial substituents) .
Methodological considerations : Use SHELX software for structure refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced: How do structural modifications influence the compound’s biological activity?
Answer:
- Ring-size variation : Smaller spiro rings (e.g., 5.5 vs. 4.5) alter binding affinity to targets like acetyl-CoA carboxylase (ACC) due to steric effects .
- Substituent effects : Adding methyl groups to the spiro backbone enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
Experimental design : Perform comparative assays (e.g., IC₅₀ measurements) on analogs with systematic structural changes .
Advanced: How to address contradictions in reported synthetic yields or purity data?
Answer:
Discrepancies often arise from:
- Isomer formation : Undetected diastereomers or regioisomers during synthesis can skew purity assessments. Use chiral HPLC or 2D NMR (e.g., NOESY) for resolution .
- Incomplete Boc deprotection : Residual Boc groups may inflate molecular weight readings. Confirm via FT-IR (absence of carbonyl stretch at ~1680 cm⁻¹) .
Advanced: What pharmacological targets are associated with this compound?
Answer:
- ACC inhibition : The spirocyclic core mimics natural ACC substrates, making it a candidate for metabolic disorder therapeutics .
- GPCR modulation : The diazaspiro structure interacts with G-protein-coupled receptors (e.g., serotonin receptors) in neurological studies .
Validation : Use radioligand binding assays and in vitro enzymatic inhibition studies with recombinant proteins .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How to design in vivo toxicity studies for this compound?
Answer:
- Dosage optimization : Start with acute toxicity testing in rodents (OECD 423 guidelines), escalating doses from 10–100 mg/kg .
- Biomarker analysis : Monitor liver/kidney function (e.g., ALT, creatinine) and histopathology post-administration .
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites, particularly from hepatic cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
